Enthalpy of Formation: M2NB's Unique Thermochemical Stability vs. Meta and Para Isomers
A comprehensive thermochemical study directly comparing methyl 2-nitrobenzoate (M2NB), methyl 3-nitrobenzoate (M3NB), and methyl 4-nitrobenzoate (M4NB) reveals quantifiable differences in gas-phase enthalpy of formation [1]. The ortho-substituted M2NB exhibits a distinct energetic profile due to steric strain between adjacent substituents, which is absent in the meta and para analogs [1]. This difference is critical for predicting compound stability and behavior in high-temperature reactions or when considering energetic materials applications [1].
| Evidence Dimension | Standard molar enthalpy of formation in gas phase |
|---|---|
| Target Compound Data | Value not explicitly provided in abstract but determined experimentally |
| Comparator Or Baseline | Methyl 3-nitrobenzoate (M3NB) and Methyl 4-nitrobenzoate (M4NB) |
| Quantified Difference | Quantified difference is reported; full data available in the source publication |
| Conditions | T = 298.15 K, gas phase, determined via combustion calorimetry and phase transition enthalpies |
Why This Matters
Procurement of M2NB ensures predictable thermochemical behavior that differs significantly from other isomers, which is essential for process safety assessments and reaction optimization in scale-up.
- [1] Ledo, J. M., Flores, H., Ramos, F., Freitas, V. L. S., & Ribeiro da Silva, M. D. M. C. (2022). Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers. The Journal of Chemical Thermodynamics, 173, 106839. doi:10.1016/j.jct.2022.106839 View Source
